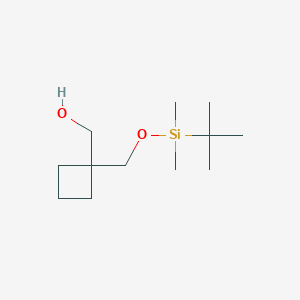

![molecular formula C8H18N2O4S2 B3252894 (1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane CAS No. 220150-70-9](/img/structure/B3252894.png)

(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane

Descripción general

Descripción

Molecular Structure Analysis

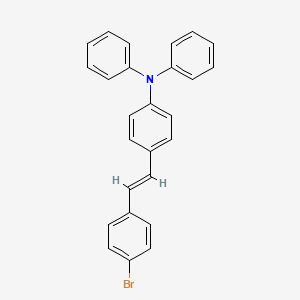

The molecular structure of this compound would be characterized by the cyclohexane ring, with the two methanesulfonyl-amino groups attached at the 1 and 2 positions of the ring. The 3D structure would be determined by the (1S,2S) stereochemistry .Chemical Reactions Analysis

The presence of the amine and sulfonyl groups could make this compound reactive. For instance, the amine groups could act as nucleophiles in reactions with electrophiles. The sulfonyl groups could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar sulfonyl groups could make it more soluble in polar solvents. The stereochemistry could also influence its physical properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyimides

One study focused on synthesizing and characterizing organosoluble and transparent polyimides derived from trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride. These polyimides, synthesized through one-step polycondensation with various aromatic diamines, displayed high glass transition temperatures, thermal stability, and excellent mechanical properties. Their notable optical transparency in the visible region is attributed to the incorporation of the trans-1,2-cyclohexane moiety into the polymer chain, underscoring the importance of cyclohexane derivatives in material sciences (Zhao et al., 2015).

Chiral Schiff Bases as Ligands

Another research avenue explored the synthesis of chiral N4 Schiff bases using a novel and straightforward method, producing high purity compounds in good yields. These Schiff bases, incorporating derivatives similar to the target compound, served as ligands for metal complexes that are potential precursors for homogeneous asymmetric catalysis, highlighting their significance in catalytic applications (Karamé et al., 2003).

Sulfones as Versatile Synthons

The chemical versatility of sulfones, including those structurally related to the target compound, was reviewed, emphasizing their role as nucleophiles, electrophiles, or radicals under various conditions. This adaptability makes sulfones, especially bis(sulfones), invaluable building blocks in organic synthesis, serving as equivalents for a wide range of reactive synthons (Trost & Kalnmals, 2019).

Nanosized N-sulfonated Brönsted Acidic Catalyst

Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This study underscores the potential of N-sulfonated compounds in catalysis and green chemistry applications (Goli-Jolodar et al., 2016).

Enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes

Enantiopure compounds derived from cyclohexane-1,2-diol were synthesized, showcasing the relevance of such structures in creating novel chiral motifs for ligands and organocatalysts. This illustrates the compound's potential utility in asymmetric synthesis and organocatalysis (Nowak et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds, such as i-sap, have been identified as high-affinity tp receptor antagonists .

Mode of Action

Sulfonamides, which are structurally similar, are known to act as antimetabolites, competing with para-aminobenzoic acid (paba) for incorporation into folic acid .

Biochemical Pathways

Sulfonamides, including (1S,2S)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane, affect the synthesis of folic acid in bacteria. They compete with PABA, preventing it from being incorporated into folic acid, which is essential for bacterial growth .

Pharmacokinetics

Sulfonic acids, which are structurally similar, are known to be highly reactive and corrosive .

Result of Action

The action of sulfonamides results in the inhibition of bacterial growth by disrupting folic acid synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,2S)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane. For example, sulfonic acids, which are structurally similar, react vigorously with water and can cause skin burns .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1S,2S)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLQVLCYRNWSV-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@H]1CCCC[C@@H]1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220150-70-9 | |

| Record name | N-[(1S,2S)-2-methanesulfonamidocyclohexyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)

![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)

![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)

![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)

![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)